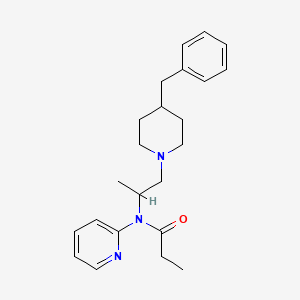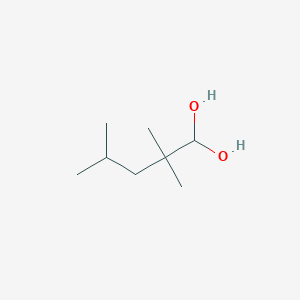
2,2,4-Trimethylpentane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylpentane-1,1-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications, particularly in the production of resins and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpentane-1,1-diol can be synthesized through several methods. One common method involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. This reaction produces this compound as a primary product. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the same basic reaction as the laboratory synthesis but is optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethylpentane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halides or esters.
Applications De Recherche Scientifique
2,2,4-Trimethylpentane-1,1-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of resins, coatings, and plasticizers.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethylpentane-1,1-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane-1,3-diol: Another diol with similar properties but different hydroxyl group positions.
2,2,4-Trimethylpentane: A hydrocarbon with no hydroxyl groups, used primarily as a fuel additive.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: An ester derivative used in coatings and plasticizers.
Uniqueness
2,2,4-Trimethylpentane-1,1-diol is unique due to its specific hydroxyl group positions, which influence its reactivity and applications. Its ability to undergo various chemical reactions and its use in multiple industries make it a versatile compound.
Propriétés
Numéro CAS |
50986-45-3 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2,2,4-trimethylpentane-1,1-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)5-8(3,4)7(9)10/h6-7,9-10H,5H2,1-4H3 |
Clé InChI |
IUYYVMKHUXDWEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


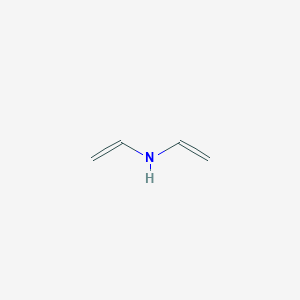


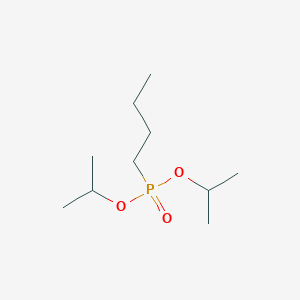
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
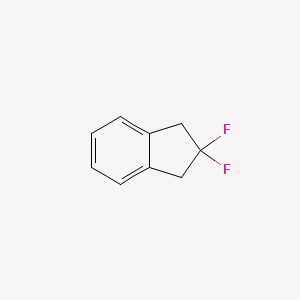
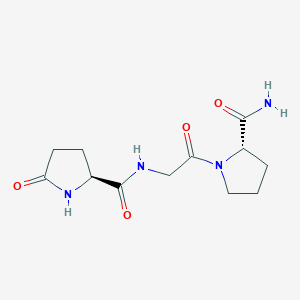

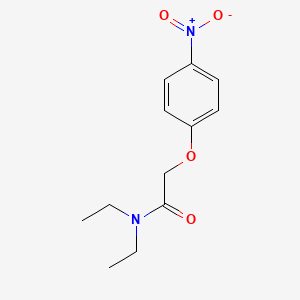
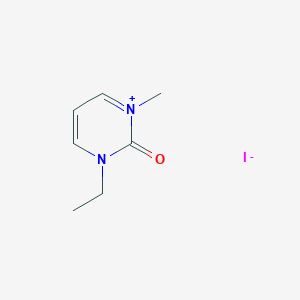
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)
![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
